2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine
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Overview
Description
2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of pyridine, featuring a dioxolo ring fused to the pyridine ring, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction. This reaction typically involves the condensation of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is advantageous due to its simplicity, broad substrate scope, and high yield of products.
Chemical Reactions Analysis
2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for the development of new antiepileptic drugs.
Comparison with Similar Compounds
2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine can be compared with other similar compounds, such as:
2H-[1,3]dioxolo[4,5-b]pyridin-6-amine: This compound shares a similar core structure but lacks the ethanamine group.
[1,3]dioxolo[4,5-b]pyridine derivatives: These compounds have variations in the substituents attached to the pyridine ring, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-([1,3]dioxolo[4,5-b]pyridin-6-yl)ethanamine |
InChI |
InChI=1S/C8H10N2O2/c9-2-1-6-3-7-8(10-4-6)12-5-11-7/h3-4H,1-2,5,9H2 |
InChI Key |
FPURYCQIULBWEA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CCN |
Origin of Product |
United States |
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